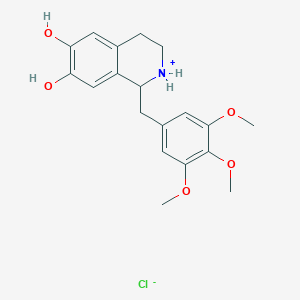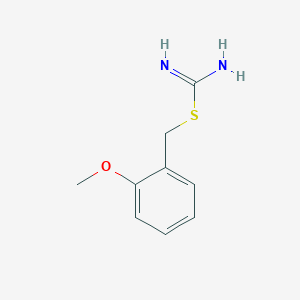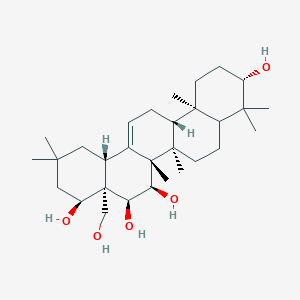
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its inhibition of certain enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have inhibitory effects on certain enzymes, leading to changes in the biochemical and physiological processes in the body. It has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potential applications in drug development, as it has been found to have inhibitory effects on certain enzymes. However, one of the limitations is its potential toxicity, as it has been found to induce apoptosis in cancer cells.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide. One of the future directions is the further study of its potential applications in drug development, particularly in the development of anticancer drugs. Another future direction is the study of its potential toxicity, particularly in the development of drug delivery systems that can minimize its toxicity. Additionally, the study of its mechanism of action can provide insights into the regulation of biochemical and physiological processes in the body.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide can be achieved through various methods. One of the commonly used methods involves the reaction between 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonyl chloride and ammonia in the presence of a catalyst. Another method involves the reaction between 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonyl chloride and sodium azide, followed by the reduction of the resulting azide compound with sodium borohydride.
Applications De Recherche Scientifique
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential applications in cancer treatment, as it has been found to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C12H11BrN2O2S |
|---|---|
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Clé InChI |
WIDCQNAWPWDOPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Br |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)




![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)



